molecular formula C17H27IN2O2S B11530745 N'-[(E)-(2-iodophenyl)methylidene]decane-1-sulfonohydrazide

N'-[(E)-(2-iodophenyl)methylidene]decane-1-sulfonohydrazide

Cat. No.: B11530745
M. Wt: 450.4 g/mol
InChI Key: YNSPNVCNWBNSJA-XDJHFCHBSA-N
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Description

N’-[(E)-(2-iodophenyl)methylidene]decane-1-sulfonohydrazide is a chemical compound with the following properties:

    Molecular Formula: CHIN

    CAS Number: 1053661-20-3

    Molecular Weight: 313.184 g/mol

This compound belongs to the class of Schiff bases , which are organic compounds containing a functional group with the general structure R-N=CR’ (where R and R’ represent various substituents). Schiff bases often exhibit interesting properties due to their conjugated double bonds and resonance structures.

Chemical Reactions Analysis

Reactions::

    Substitution Reactions: The compound may undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Redox Reactions: Oxidation or reduction reactions could modify the functional groups.

    Hydrolysis: Hydrolysis of the sulfonohydrazide group may occur under specific conditions.

Common Reagents and Conditions::

    Iodine Sources: Used for iodination reactions.

    Hydrazine Derivatives: Involved in the formation of the sulfonohydrazide moiety.

    Solvents: Organic solvents like dichloromethane, ethanol, or acetonitrile.

Major Products:: The primary product of reactions involving N’-[(E)-(2-iodophenyl)methylidene]decane-1-sulfonohydrazide would be its derivatives, such as iodinated or reduced forms.

Scientific Research Applications

    Chemistry: As a building block for designing new ligands or catalysts.

    Biology: Investigating its interactions with biomolecules (e.g., proteins, DNA).

    Medicine: Exploring its pharmacological properties (e.g., antimicrobial, anticancer).

    Industry: Developing functional materials or sensors.

Mechanism of Action

The exact mechanism by which N’-[(E)-(2-iodophenyl)methylidene]decane-1-sulfonohydrazide exerts its effects remains an open question. Researchers would need to investigate its interactions with specific targets (enzymes, receptors) and pathways.

Comparison with Similar Compounds

While detailed comparisons are scarce, we can highlight its uniqueness by contrasting it with related compounds:

Properties

Molecular Formula

C17H27IN2O2S

Molecular Weight

450.4 g/mol

IUPAC Name

N-[(E)-(2-iodophenyl)methylideneamino]decane-1-sulfonamide

InChI

InChI=1S/C17H27IN2O2S/c1-2-3-4-5-6-7-8-11-14-23(21,22)20-19-15-16-12-9-10-13-17(16)18/h9-10,12-13,15,20H,2-8,11,14H2,1H3/b19-15+

InChI Key

YNSPNVCNWBNSJA-XDJHFCHBSA-N

Isomeric SMILES

CCCCCCCCCCS(=O)(=O)N/N=C/C1=CC=CC=C1I

Canonical SMILES

CCCCCCCCCCS(=O)(=O)NN=CC1=CC=CC=C1I

Origin of Product

United States

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